molecular formula C8H9ClHg B14694401 Chloro(2-phenylethyl)mercury CAS No. 27151-79-7

Chloro(2-phenylethyl)mercury

Cat. No.: B14694401
CAS No.: 27151-79-7
M. Wt: 341.20 g/mol
InChI Key: QZQSJABYVLGOLW-UHFFFAOYSA-M
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Description

Chloro(2-phenylethyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorine atom and a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-phenylethyl)mercury typically involves the reaction of mercury(II) chloride with 2-phenylethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

HgCl2+C6H5CH2CH2ClClHgC6H5CH2CH2Cl\text{HgCl}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{ClHgC}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Cl} HgCl2​+C6​H5​CH2​CH2​Cl→ClHgC6​H5​CH2​CH2​Cl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. Advanced techniques and equipment are employed to ensure safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-phenylethyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing products.

    Reduction: Reduction reactions can convert the compound into other organomercury species.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium thiolate and potassium cyanide can replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.

Scientific Research Applications

Chloro(2-phenylethyl)mercury has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-phenylethyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury chloride: Another organomercury compound with a methyl group instead of a 2-phenylethyl group.

    Phenylmercury chloride: Contains a phenyl group bonded to mercury.

    Ethylmercury chloride: Features an ethyl group attached to the mercury atom.

Uniqueness

Chloro(2-phenylethyl)mercury is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

27151-79-7

Molecular Formula

C8H9ClHg

Molecular Weight

341.20 g/mol

IUPAC Name

chloro(2-phenylethyl)mercury

InChI

InChI=1S/C8H9.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q;;+1/p-1

InChI Key

QZQSJABYVLGOLW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC[Hg]Cl

Origin of Product

United States

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